Methyl 2-amino-6-bromopyridine-3-carboxylate
Description
Methyl 2-amino-6-bromopyridine-3-carboxylate (CAS: 1227048-73-8) is a pyridine derivative with the molecular formula C₇H₇BrN₂O₂. Its structure features a pyridine ring substituted with an amino group at position 2, a bromine atom at position 6, and a methyl ester at position 3 (carboxylate group) . This compound is highly valued in medicinal chemistry for its role as a building block in synthesizing kinase inhibitors, anti-inflammatory agents, and other bioactive molecules. Its stability (≥95% purity) and reactivity make it suitable for functionalization and structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
methyl 2-amino-6-bromopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZENREVYAXXYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-amino-6-bromopyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C_8H_8BrN_2O_2
- Molecular Weight : Approximately 217.05 g/mol
- Functional Groups : Contains an amino group, a bromine atom, and a carboxylate moiety on a pyridine ring.
Enzyme Inhibition
Preliminary studies have indicated that this compound exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes . These enzymes are crucial for drug metabolism, and their inhibition could lead to altered pharmacokinetics of co-administered drugs .
Antimicrobial and Anticancer Properties
Research has explored the compound's potential in various therapeutic areas:
- Antimicrobial Activity : this compound has been investigated for its antimicrobial properties, showing effectiveness against certain bacterial strains.
- Anticancer Activity : The compound is being studied for its potential anticancer effects. It has shown cytotoxicity in various cancer cell lines, indicating that it may induce apoptosis through mechanisms similar to other known anticancer agents .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles.
- Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura coupling to form more complex structures.
Case Study 1: Enzyme Interaction
A study demonstrated that this compound interacts with enzymes involved in metabolic pathways. This interaction suggests that the compound could modulate key biochemical processes, potentially leading to therapeutic applications in drug development.
Case Study 2: Anticancer Efficacy
In vitro studies have shown that this compound exhibits significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming some reference drugs like bleomycin. The mechanism appears to involve induction of apoptosis and disruption of cellular metabolism .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that this compound shares structural similarities with other pyridine derivatives but exhibits unique biological activities due to the specific positioning of its functional groups.
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Methyl 6-bromopyridine-2-carboxylate | 16217886 | 0.85 | Different position of bromine |
| 3-Bromo-6-(difluoromethyl)pyridin-2-amine | 1805028-09-4 | 0.84 | Contains difluoromethyl group |
| 4-Bromo-6-methylpyridin-2-amine | 524718-27-2 | 0.82 | Different substitution pattern |
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 2-amino-6-bromopyridine-3-carboxylate can be synthesized through various methods, including nucleophilic substitution reactions. The compound typically exhibits good yields when synthesized from precursors such as 2,6-dichloropyridine derivatives. The reaction conditions often involve the use of bases like sodium methoxide in solvents such as dimethylformamide (DMF) .
Table 1: Summary of Synthesis Methods
| Method | Yield (%) | Key Reagents |
|---|---|---|
| Nucleophilic substitution | ~63% | Sodium methoxide, DMF |
| Base-mediated reactions | Variable | KOH, 18-crown-6 |
Biological Activities
This compound has been investigated for its pharmacological properties, particularly its role as a potential antiemetic agent. Research indicates that it acts on serotonin receptors and shows antagonistic activity against dopamine receptors, which could make it effective in treating nausea and vomiting .
Case Study: Antiemetic Activity
In a study evaluating the efficacy of various compounds on serotonin receptors, this compound demonstrated significant receptor binding affinity, suggesting its potential as a therapeutic agent for managing chemotherapy-induced nausea .
Applications in Medicinal Chemistry
The compound's structure allows it to serve as a scaffold for developing new drugs targeting various neurological disorders. Its ability to cross biological membranes enhances its suitability for central nervous system applications.
Table 2: Potential Therapeutic Applications
| Application | Mechanism of Action |
|---|---|
| Antiemetic | Serotonin receptor antagonism |
| Neuroprotective | Modulation of dopamine pathways |
| Antidepressant | Interaction with neurotransmitter systems |
Future Directions and Research Opportunities
Ongoing research is focused on optimizing the synthesis of this compound to improve yields and reduce production costs. Additionally, further studies are required to explore its full pharmacological profile and potential side effects in clinical settings.
Case Study: Optimization of Synthesis
Recent experiments have shown that varying the stoichiometry of reactants can significantly enhance the yield of this compound. For instance, using a higher ratio of base to substrate improved the regioselectivity and overall yield in nucleophilic substitution reactions .
Comparison with Similar Compounds
Structural Isomerism and Substituent Positioning
Notes:
- Electronic Effects: Bromine (electron-withdrawing) and amino (electron-donating) groups create distinct electronic environments. For example, the 2-amino group in the target compound directs electrophilic substitution to specific ring positions, enhancing regioselectivity in synthesis .
Preparation Methods
Direct Amination of 2,6-Dibromopyridine Derivatives
One common approach involves starting from 2,6-dibromopyridine or related derivatives, followed by selective amination and esterification steps.
Monoamination of 2,6-dibromopyridine : Heating 2,6-dibromopyridine with ammonia in a sealed tube at elevated temperatures (~170 °C) yields 6-bromo-2-aminopyridine with good yield (~75%). This intermediate can be further functionalized to introduce the carboxylate group.
Esterification : Subsequent esterification of the carboxylic acid group (introduced via oxidation or other methods) leads to the methyl ester derivative.
This method benefits from relatively straightforward reaction conditions and good yields but requires careful control of temperature and ammonia concentration.
Nucleophilic Substitution on 2,6-Dichloropyridine-3-carboxylate
Another efficient method involves nucleophilic aromatic substitution (SNAr) on 2,6-dichloropyridine-3-carboxylate derivatives:
Starting from methyl 2,6-dichloropyridine-3-carboxylate, selective substitution of the chlorine at the 6-position with an amino group can be achieved using methylamine or other amines under controlled conditions.
This method has been successfully applied for related compounds such as methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, demonstrating high selectivity and good yields.
The reaction typically proceeds under mild conditions with solvents like ethanol or methanol and may require base catalysts.
One-Step Amination via Sodium Amide
A patented method describes the preparation of 2-amino-5-methyl-6-bromopyridine, which can be adapted for the 2-amino-6-bromopyridine-3-carboxylate synthesis:
Sodium amide is added to a dehydrated organic solvent under nitrogen atmosphere and heated to 110–120 °C.
2-Bromo-3-methylpyridine is then added, and the mixture is refluxed for 0.5–3 hours.
After cooling, the product is isolated by crystallization following solvent concentration.
This one-step amination is efficient, safe, and suitable for industrial scale, offering a streamlined synthetic route.
Halogenation and Subsequent Functionalization
Bromination at the 6-position can be achieved by selective halogenation of pyridine derivatives.
For example, 2-amino-5-bromopyridine can be reacted with chloroacetaldehyde under mild alkaline conditions to form related brominated heterocycles, which can be further transformed into the target compound.
Reaction conditions typically involve aqueous solutions at 25–55 °C for several hours, followed by extraction and recrystallization.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Monoamination of 2,6-dibromopyridine | 2,6-Dibromopyridine | NH3, sealed tube, 170 °C | ~75 | Good yield, straightforward | High temperature required |
| SNAr on 2,6-dichloropyridine-3-carboxylate | Methyl 2,6-dichloropyridine-3-carboxylate | Methylamine, mild base, ethanol/methanol, mild heat | Not specified (related ~60%) | Selective substitution, mild conditions | Requires pure starting material |
| One-step amination with sodium amide | 2-Bromo-3-methylpyridine | Sodium amide, organic solvent, reflux 110–120 °C | Not specified | Simple, industrially scalable | Requires handling sodium amide |
| Bromination and cyclization | 2-Amino-5-bromopyridine | Chloroacetaldehyde aqueous solution, alkali, 25–55 °C | Not specified | Mild conditions, high purity | Multi-step, purification needed |
Detailed Reaction Conditions and Notes
Monoamination Reaction : The sealed tube method for amination requires precise temperature control to avoid side reactions. The reaction proceeds via nucleophilic substitution of bromine by ammonia.
Nucleophilic Substitution on Dichloropyridine : Selectivity is achieved by the differential reactivity of chlorine atoms on the pyridine ring. The reaction is typically performed under nitrogen or inert atmosphere to prevent oxidation.
Sodium Amide Amination : Sodium amide is a strong base and nucleophile, facilitating direct amination. The reaction solvent must be anhydrous and oxygen-free to prevent side reactions.
Bromination and Cyclization : The use of 40% chloroacetaldehyde aqueous solution with sodium bicarbonate or other alkalis enables the formation of brominated imidazopyridine intermediates, which can be converted to the target compound by further functional group transformations.
Research Findings and Optimization
Reaction yields and purities are highly dependent on solvent choice, temperature, and molar ratios of reagents.
Recrystallization from mixed solvents such as ethyl acetate and hexane improves product purity significantly.
Protective atmospheres (nitrogen) and anhydrous conditions enhance the efficiency of amination steps.
Attempts to use Stille coupling for bipyridine derivatives related to this compound showed limitations, indicating that direct amination and nucleophilic substitution remain preferable methods.
Q & A
What are the key considerations for synthesizing Methyl 2-amino-6-bromopyridine-3-carboxylate with high regioselectivity?
Category: Basic
Answer:
Synthesis requires precise control over bromination and esterification steps. A common approach involves:
- Regioselective bromination : Use nitrogen nucleophiles (e.g., NH₃ or protected amines) to direct bromination to the 6-position of the pyridine ring, avoiding competing substitution at the 4- or 5-positions .
- Esterification : Protect the carboxylic acid group early (e.g., as a methyl ester) to prevent side reactions during subsequent steps. This is critical to maintain structural integrity .
- Purification : Employ column chromatography or recrystallization to isolate the product from intermediates like 3-bromo-2-aminopyridine derivatives .
How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or X-ray) for this compound?
Category: Advanced
Answer:
Data contradictions often arise from polymorphism, solvent effects, or incomplete reaction monitoring. Methodological solutions include:
- X-ray crystallography : Use SHELX software for structure refinement to confirm bond angles, distances, and stereochemistry . ORTEP-3 can generate 3D visualizations to cross-validate NMR assignments .
- Dynamic NMR : For tautomeric or conformational ambiguities, variable-temperature NMR can identify dynamic processes affecting spectral splitting .
- HPLC-MS : Confirm purity (>95%) and rule out isomeric byproducts (e.g., 5-bromo vs. 6-bromo derivatives) .
What strategies mitigate competing side reactions during functionalization of the pyridine ring?
Category: Advanced
Answer:
The electron-withdrawing carboxylate and bromine substituents influence reactivity. To minimize side reactions:
- Protecting groups : Temporarily block the amino group (e.g., with Boc or acetyl) during cross-coupling (e.g., Suzuki-Miyaura) to prevent unwanted nucleophilic attacks .
- Metal catalysis : Use Pd(0)/Cu(I) systems for selective C–N bond formation, leveraging the directing effect of the bromine atom .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility and reduce aggregation, improving reaction yields .
How does the carboxylate group influence the compound’s applicability in coordination chemistry or drug design?
Category: Advanced
Answer:
The carboxylate moiety enables:
- Metal coordination : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Pd²⁺), facilitating catalytic or photophysical applications. IR and XANES can confirm binding modes .
- Bioisosterism : In medicinal chemistry, the ester group can be hydrolyzed to a carboxylic acid, mimicking natural substrates for kinase or protease inhibitors .
- Prodrug potential : Methyl esters enhance cell permeability, which is critical for in vivo studies .
What computational tools predict the reactivity of this compound in novel reactions?
Category: Advanced
Answer:
- DFT calculations : Model reaction pathways (e.g., bromine displacement energetics) using Gaussian or ORCA software to prioritize experimental conditions .
- Molecular dynamics (MD) : Simulate solvation effects and transition states for cross-coupling reactions, reducing trial-and-error synthesis .
- Cheminformatics : Tools like RDKit analyze substituent effects on ring electronic profiles to predict regioselectivity .
How should researchers address low yields in large-scale syntheses of this compound?
Category: Advanced
Answer:
Scale-up challenges often stem from heat transfer inefficiencies or purification bottlenecks. Solutions include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
